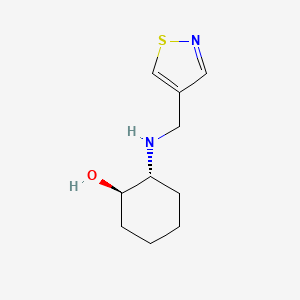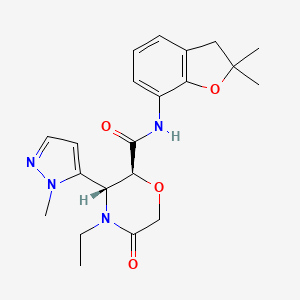![molecular formula C20H22N2O3 B7344304 4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7344304.png)
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide, also known as RO-3306, is a highly selective and potent inhibitor of cyclin-dependent kinase 1 (CDK1). CDK1 is a critical regulator of the cell cycle, and its inhibition by RO-3306 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Aplicaciones Científicas De Investigación
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide has been extensively studied for its potential use as an anti-cancer drug. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been used to synchronize cells in the G2 phase of the cell cycle, allowing for more efficient studies of DNA damage and repair mechanisms.
Mecanismo De Acción
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide is a highly selective and potent inhibitor of CDK1, which is a critical regulator of the cell cycle. CDK1 is activated by binding to cyclin B1, and together they promote the transition from the G2 phase to the M phase of the cell cycle. This compound binds to the ATP-binding site of CDK1, preventing its activation and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, as well as to synchronize cells in the G2 phase of the cell cycle. It has also been shown to inhibit the growth of tumor xenografts in mice. However, this compound has no effect on normal cells, indicating its potential as a selective anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide is a highly selective and potent inhibitor of CDK1, making it a valuable tool for studying the cell cycle and DNA damage and repair mechanisms. However, its potency and selectivity may also limit its use in certain experiments, as it may interfere with other cellular processes. Additionally, the synthesis of this compound is relatively complex and may require specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for the use of 4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide in scientific research. One area of interest is the development of combination therapies with other anti-cancer drugs to enhance its efficacy. Another direction is the study of the effects of this compound on DNA damage and repair mechanisms, as well as its potential use in the treatment of other diseases, such as viral infections. Additionally, the development of more potent and selective CDK1 inhibitors may lead to the discovery of new therapeutic targets for cancer treatment.
Métodos De Síntesis
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide can be synthesized through a multistep process involving the condensation of 2,4-dichloro-5-methoxybenzoic acid with (S)-(+)-2-phenylglycidol in the presence of triethylamine and 4-dimethylaminopyridine, followed by reduction with lithium aluminum hydride to yield the corresponding alcohol. The alcohol is then reacted with phthalic anhydride and ammonium acetate to produce this compound.
Propiedades
IUPAC Name |
4-methoxy-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3-dihydroisoindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-18-9-5-8-15-12-22(13-16(15)18)20(23)21-17-10-11-25-19(17)14-6-3-2-4-7-14/h2-9,17,19H,10-13H2,1H3,(H,21,23)/t17-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIVHONSNSSZPG-MJGOQNOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CN(C2)C(=O)NC3CCOC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CN(C2)C(=O)N[C@@H]3CCO[C@H]3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[(3R,5S)-4-(2-hydroxyethyl)-3,5-dimethylpiperazine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7344224.png)

![4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile](/img/structure/B7344228.png)
![(2S)-1-(cyclopropanecarbonyl)-N-[1-(4-methylpyrimidin-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7344244.png)
![5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B7344256.png)
![5-ethyl-2-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7344257.png)
![[(4aR,7aS)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-(5-ethyl-2-methylpyrazol-3-yl)methanone](/img/structure/B7344260.png)
![(1R,3S)-3-[[3-(2-hydroxyphenyl)-1H-pyrazole-5-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7344269.png)
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[(3S,4S)-4-hydroxyoxolan-3-yl]urea](/img/structure/B7344280.png)

![3-[[ethyl(methyl)amino]methyl]-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]pyrrolidine-1-carboxamide](/img/structure/B7344300.png)
![(3aS,6R,6aR)-6-hydroxy-N-[(3-morpholin-4-ylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide](/img/structure/B7344311.png)
![N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-3-piperidin-4-yl-1,2-oxazole-5-carboxamide](/img/structure/B7344318.png)
![1-(azepan-4-yl)-N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]triazole-4-carboxamide](/img/structure/B7344325.png)